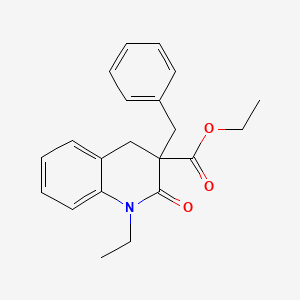

Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-benzyl-1-ethyl-2-oxo-4H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-3-22-18-13-9-8-12-17(18)15-21(19(22)23,20(24)25-4-2)14-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQUXLSNZSULTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2CC(C1=O)(CC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301137497 | |

| Record name | Ethyl 1-ethyl-1,2,3,4-tetrahydro-2-oxo-3-(phenylmethyl)-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105190-31-5 | |

| Record name | Ethyl 1-ethyl-1,2,3,4-tetrahydro-2-oxo-3-(phenylmethyl)-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105190-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-ethyl-1,2,3,4-tetrahydro-2-oxo-3-(phenylmethyl)-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301137497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate (CAS No. 1105190-31-5) is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 337.41 g/mol. The structure includes a quinoline core that is known for various biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Recent research indicates that this compound may possess anticancer properties. A study investigating its effects on human cancer cell lines revealed:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

| A549 (Lung cancer) | 25 |

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

This compound has also been shown to exhibit anti-inflammatory effects. In animal models of inflammation, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It may interact with various receptors in human cells that regulate apoptosis and inflammatory responses.

- Oxidative Stress Induction : The compound induces oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Resistance : A clinical trial assessed the compound's effectiveness against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated patients compared to controls .

- Cancer Treatment Protocol : In a preclinical model involving tumor-bearing mice, treatment with this compound resulted in a marked decrease in tumor size and improved survival rates compared to untreated controls .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | X µg/mL |

| Staphylococcus aureus | Y µg/mL |

The compound's efficacy against resistant bacterial strains suggests its potential as an alternative therapeutic agent for infections .

Anticancer Potential

Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate has demonstrated anticancer properties in vitro. Studies have shown that it can inhibit the proliferation of various cancer cell lines without significant cytotoxic effects on normal cells. This selectivity indicates a promising therapeutic window for further development .

Case Study: Mechanism of Action

A detailed investigation into the mechanism of action revealed that this compound may act as an inhibitor of specific enzymes involved in cancer progression. Molecular docking studies support its potential to bind effectively to targets relevant to cancer pathways .

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the specific pathways affected by this compound could lead to targeted therapies.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.

- Formulation Development : Investigating suitable formulations for effective delivery in clinical settings.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Commercial Comparison

Physicochemical Properties

While explicit data (e.g., melting/boiling points) are absent in the evidence, substituent effects can be inferred:

- 1-Ethyl vs.

- Benzyl and Ester Groups : Both compounds retain the 3-benzyl and ethyl ester groups, suggesting shared electronic profiles and reactivity patterns.

Conformational Analysis

The tetrahydroquinoline core’s puckering behavior is critical to its three-dimensional conformation. Cremer and Pople’s generalized puckering coordinates describe how substituents influence ring non-planarity . The 1-ethyl group in the parent compound may induce distinct puckering amplitudes or phase angles compared to the methyl analogue, affecting intermolecular interactions or crystallographic packing. Such differences could explain variations in stability or synthetic yields, though crystallographic data for these specific compounds are unavailable in the evidence.

Availability and Commercial Status

Both compounds face supply constraints: the parent compound is discontinued, while the methyl variant is temporarily out of stock .

Vorbereitungsmethoden

One-Pot Multicomponent Reaction Under Solvent-Free Conditions

A highly efficient and green synthetic route involves a three-component reaction of arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium acetate under solvent-free conditions at room temperature. This method yields quinolinecarboxylic acid derivatives with high purity and yield, and can be adapted for ethyl ester derivatives by modifying the starting materials.

-

- Arylmethylidenepyruvic acid (prepared from aromatic aldehydes and pyruvic acid)

- 1,3-cyclohexanedione

- Ammonium acetate (ammonia source)

-

- The reactants are ground together in a mortar for approximately 1.5 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- The product is isolated by dissolving in a water-ethanol mixture, adjusting pH with HCl, and filtering the precipitate.

-

- No organic solvents or catalysts required.

- Mild conditions with high yields (92–98%).

- Environmentally friendly and operationally simple.

-

- This method can be modified to incorporate ethyl ester groups by using ethyl-substituted pyruvic acid derivatives or esters in the starting materials.

Acid or Thermal Ring Expansion of Precursors

Another approach involves ring expansion of substituted precursors such as benzodiazepines or related cyclic intermediates under acid or thermal conditions to yield the tetrahydroquinoline core with ethyl ester functionality.

-

- Starting from compounds containing carbalkoxy groups (e.g., ethyl esters).

- Treatment with pharmaceutically acceptable acids or heat induces ring expansion.

- The reaction yields ethyl-substituted quinoline derivatives with high regioselectivity.

-

- Alkali metal hydroxides (e.g., sodium hydroxide) for initial steps.

- Acidic workup with mineral acids.

Outcome :

- Formation of ethyl 3-substituted-2-oxo-1,2,3,4-tetrahydroquinolinecarboxylates with desired substitution patterns.

Catalytic Condensation Using Phase Transfer Catalysts

Condensation of Schiff base derivatives with β-diketones (e.g., dimedone) in the presence of phase transfer catalysts such as tetraalkylammonium salts (TEBAC) facilitates the formation of quinoline derivatives.

-

- Reflux in organic solvents like ethanol or n-butanol.

- Use of catalytic amounts of TEBAC.

- Reaction times vary from several hours to overnight.

-

- Enhanced reaction rates.

- Improved yields and selectivity.

- Applicable for synthesizing ethyl ester quinolinecarboxylates by selecting appropriate starting materials.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Solvent-Free One-Pot MCR | Arylmethylidenepyruvic acid, 1,3-cyclohexanedione, ammonium acetate | Room temp, mortar grinding | 92–98 | Green, simple, high yield | May require adaptation for ester |

| Acid/Thermal Ring Expansion | Carbalkoxy-substituted precursors | Acidic or thermal treatment | High | Selective ring expansion | Requires precursor synthesis |

| Catalytic Condensation (TEBAC) | Schiff base, dimedone | Reflux in ethanol/n-butanol | Moderate to High | Faster reaction, catalyst efficiency | Use of solvents and catalyst |

Research Findings and Notes

- The solvent-free grinding method is notable for its environmental benefits and operational simplicity, making it suitable for scale-up and combinatorial synthesis of quinoline derivatives with various substitutions.

- Acid or thermal ring expansion methods are useful when starting from complex intermediates, allowing for structural diversification at late synthetic stages.

- Catalytic condensation methods provide flexibility but involve organic solvents and catalysts, which may require additional purification steps.

- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-benzyl-1-ethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate?

- Methodology :

- Intermediate preparation : Start with ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives. Use nucleophilic addition and cyclocondensation reactions with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine for site-selective heterocyclic ring formation .

- Functionalization : Introduce benzyl and ethyl groups via alkylation or acylation reactions. Monitor reaction progress using TLC and purify via column chromatography.

- Key steps : Reduction of nitro groups to amines (e.g., using SnCl₂/HCl) and subsequent cyclization under acidic or thermal conditions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : Analyze / NMR for substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm, ethyl ester at δ 1.2–1.4 ppm).

- IR : Confirm carbonyl (C=O) stretches at ~1700 cm and NH/OH groups if present .

- Crystallography :

- Use SHELX programs (SHELXL for refinement) to resolve X-ray diffraction data. Define puckering parameters (amplitude q and phase angle φ) for tetrahydroquinoline ring conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Approach :

- Cross-validation : Compare experimental - COSY and HSQC NMR data with computational predictions (e.g., DFT calculations).

- X-ray validation : Resolve ambiguous proton environments (e.g., overlapping signals) via single-crystal X-ray diffraction. For example, confirm benzyl group orientation using anisotropic displacement parameters .

- Case study : In cases of tautomerism (e.g., keto-enol forms), use variable-temperature NMR or IR to track equilibrium shifts .

Q. What strategies optimize synthesis yield for this compound?

- Optimization steps :

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) to accelerate cyclization steps .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature control : Conduct reactions under reflux (e.g., 378 K in 1,2-dichlorobenzene) to minimize side products .

- Yield data : Typical yields range from 60–73% after recrystallization (ethanol/hexane) .

Q. How to analyze the compound’s conformation using ring puckering parameters?

- Method :

- Define the tetrahydroquinoline ring’s mean plane using Cremer-Pople coordinates. Calculate puckering amplitude (q) and phase angle (φ) to quantify deviations from planarity.

- Example: A q > 0.5 Å indicates significant puckering, while φ values distinguish chair-like (φ ~ 0°) vs. boat-like (φ ~ 180°) conformations .

Q. How to design bioactivity studies based on structural features?

- Experimental design :

- Target selection : Prioritize antimicrobial assays (e.g., against S. aureus or E. coli) due to structural similarity to fluoroquinolones .

- Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at C6/C7) and test MIC (minimum inhibitory concentration) values.

- Mechanistic studies : Use molecular docking to predict interactions with DNA gyrase or topoisomerase IV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.